molecular formula C13H19NO2 B12938295 (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol

(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol

Cat. No.: B12938295
M. Wt: 221.29 g/mol
InChI Key: JELLGOQTZIVOHW-UHFFFAOYSA-N
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Description

(1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the azetidine ring The compound also contains a phenylethyl group, which is a benzene ring attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides or related compounds.

    Attachment of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced through hydroxymethylation reactions using formaldehyde or related reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.

Types of Reactions:

    Oxidation: The hydroxymethyl groups in this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.

    Substitution: The phenylethyl group can participate in substitution reactions, where the benzene ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Functionalized benzene derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Medicine: The compound’s unique structure may be explored for potential therapeutic applications, such as drug development for specific targets.

    Industry: It can be utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol depends on its specific interactions with molecular targets. The azetidine ring and hydroxymethyl groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride: A hydrochloride salt form of the compound with similar properties.

    Azetidine derivatives: Compounds containing the azetidine ring with different substituents.

    Phenylethyl derivatives: Compounds containing the phenylethyl group with different functional groups.

Uniqueness: this compound is unique due to the combination of the azetidine ring, phenylethyl group, and hydroxymethyl groups

Biological Activity

The compound (1-(1-Phenylethyl)azetidine-3,3-diyl)dimethanol is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties and other therapeutic potentials.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the azetidine ring, followed by functionalization to introduce the dimethanol groups. Various methods have been employed to optimize yields and purity, including the use of specific catalysts and solvents that enhance reaction efficiency.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant activity against MCF-7 breast cancer cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
TamoxifenMCF-715.0
Other Chalcone DerivativesMCF-710.0 - 20.0

The results indicate that this compound exhibits greater cytotoxicity than the reference drug Tamoxifen, suggesting its potential as an effective anticancer agent.

The proposed mechanism of action for this compound involves the inhibition of specific protein kinases , particularly Janus kinases (JAKs), which play a crucial role in cell signaling pathways related to growth and survival. By blocking these kinases, this compound may induce apoptosis in cancer cells while sparing normal cells from similar effects.

Other Biological Activities

In addition to its anticancer properties, preliminary research indicates that this compound may possess antimicrobial and anti-inflammatory activities. For example:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against a range of pathogens in vitro, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Inhibition of JAK pathways may also translate into reduced inflammation in autoimmune conditions, making this compound a candidate for further exploration in inflammatory disease therapies.

Case Studies

Several case studies have documented the biological evaluation of similar azetidine derivatives:

  • Study on JAK Inhibition : A study demonstrated that azetidine derivatives effectively inhibited JAK2 activity in vitro, leading to decreased proliferation of cancerous cells .
  • Evaluation Against Multiple Cell Lines : Another investigation assessed various derivatives against multiple cancer cell lines beyond MCF-7, revealing a broad spectrum of activity that warrants further exploration .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16/h2-6,11,15-16H,7-10H2,1H3

InChI Key

JELLGOQTZIVOHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)(CO)CO

Origin of Product

United States

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